molecular formula C15H10Cl2N2O2 B580033 Lorazepam-D4 CAS No. 84344-15-0

Lorazepam-D4

Cat. No.: B580033
CAS No.: 84344-15-0
M. Wt: 325.181
InChI Key: DIWRORZWFLOCLC-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lorazepam-D4 involves the incorporation of deuterium atoms into the lorazepam molecule. This can be achieved through various methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated precursors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

Chemical Reactions Analysis

Types of Reactions

Lorazepam-D4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinazolinone derivatives, while reduction can yield hydroxylated products .

Mechanism of Action

Lorazepam-D4, like lorazepam, exerts its effects by binding to benzodiazepine receptors on the postsynaptic gamma-aminobutyric acid (GABA) neuron at several sites within the central nervous system. This binding enhances the inhibitory effect of GABA on neuronal excitability by increasing neuronal membrane permeability to chloride ions. The influx of chloride ions results in hyperpolarization and stabilization of the neuronal membrane, leading to sedative, anxiolytic, and anticonvulsant effects .

Comparison with Similar Compounds

Lorazepam-D4 is compared with other deuterated benzodiazepines and non-deuterated analogs:

Unique Features

This compound’s uniqueness lies in its deuterium atoms, which provide distinct advantages in mass spectrometry by reducing background noise and improving the accuracy of quantification .

List of Similar Compounds

Biological Activity

Lorazepam-D4 is a deuterated analog of lorazepam, a widely used benzodiazepine. This compound is primarily known for its anxiolytic, sedative, and anticonvulsant properties. The biological activity of this compound can be understood through its pharmacodynamics, pharmacokinetics, and various clinical implications.

This compound functions by binding to the benzodiazepine receptors on the postsynaptic gamma-aminobutyric acid (GABA)-A ligand-gated chloride channels in the central nervous system (CNS). This binding enhances the inhibitory effects of GABA, leading to increased conductance of chloride ions into neurons, resulting in hyperpolarization and stabilization of the neuronal membrane. This mechanism is crucial for its therapeutic effects in anxiety disorders and seizure management .

Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of lorazepam, with some distinctions due to the deuteration:

  • Absorption : this compound is well absorbed with a bioavailability of approximately 90% when administered orally. Peak plasma concentrations are typically reached within 2 hours post-administration.
  • Distribution : It has a volume of distribution around 1.3 L/kg and exhibits high plasma protein binding (approximately 90%) .
  • Metabolism : The compound undergoes hepatic metabolism primarily through conjugation to form inactive glucuronide metabolites, which are then excreted via urine .
  • Excretion : The elimination half-life is about 14±5 hours, with most of the drug being eliminated through urine as glucuronide conjugates .

Case Study 1: Visual Processing Impairment

A study investigated the effects of lorazepam on visual information processing. The findings indicated that lorazepam significantly prolonged visual processing times compared to placebo and diazepam. This suggests that while lorazepam effectively manages anxiety, it may also impair cognitive functions related to visual processing .

Case Study 2: Accommodation Paresis

Another notable case involved a patient who developed near-sight disturbance after taking lorazepam. The patient experienced accommodation paresis, which was resolved upon discontinuation of the drug. This highlights a potential side effect of lorazepam that may not be widely recognized but is critical for clinicians to consider when prescribing the medication .

Research Findings

Research has shown that this compound retains similar pharmacological properties to its parent compound but may offer advantages in specific applications due to its modified structure:

  • Increased Stability : The deuteration can enhance metabolic stability, potentially leading to prolonged therapeutic effects and reduced frequency of dosing.
  • Reduced Side Effects : Some studies suggest that deuterated compounds may exhibit fewer side effects compared to their non-deuterated counterparts, although comprehensive clinical evaluations are necessary to confirm this .

Summary Table: Comparative Biological Activity

PropertyLorazepamThis compound
Mechanism of ActionGABA-A receptor modulatorGABA-A receptor modulator (deuterated)
Bioavailability~90%~90%
Volume of Distribution1.3 L/kg1.3 L/kg
Half-life14±5 hours~14 hours
MetabolismHepatic glucuronidationHepatic glucuronidation (potentially slower)
Common Side EffectsDrowsiness, light-headednessSimilar profile expected

Properties

IUPAC Name

7-chloro-5-(2-chloro-3,4,5,6-tetradeuteriophenyl)-3-hydroxy-1,3-dihydro-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2/c16-8-5-6-12-10(7-8)13(19-15(21)14(20)18-12)9-3-1-2-4-11(9)17/h1-7,15,21H,(H,18,20)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWRORZWFLOCLC-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601016159
Record name Lorazepam-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84344-15-0
Record name Lorazepam-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Lorazepam ethanol solvate (100 g) was suspended in dichloromethane (600 ml). The suspension was heated to about 40° C. for 1 hour with rapid stirring and then cooled to 10° C. The suspension was filtered to recover the lorazepam crystals. The crystals were washed with dichloromethane (20 ml) and dried at 50° C. under 65 mm Hg vacuum for two hours to give crystalline lorazepam (85.5 g, 90%).
Name
Lorazepam ethanol
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step Two
Name
lorazepam
Yield
90%

Synthesis routes and methods II

Procedure details

Lorazepam ethanol solvate (100 g) was suspended in a 1:1 mixture of ethyl acetate and toluene (400 ml). The suspension was heated to 60° C. for 1 hour with rapid stirring and then cooled to 15° C. The suspension was filtered to recover the lorazepam. The lorazepam crystals were then washed with ethyl acetate (20 ml) and dried under 65 mm Hg vacuum at about 50° C. for about two hours to give crystalline lorazepam (83 g) in 88% yield.
Name
Lorazepam ethanol
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
lorazepam
Yield
88%

Synthesis routes and methods III

Procedure details

Lorazepam ethanol solvate (100 g) was suspended in a 1:1 mixture of dichloromethane and toluene (600 ml). The suspension was then heated to 25 ° C. for one hour and then cooled to 15° C. The suspension was filtered to recover the lorazepam crystals. The crystals were washed with toluene (20 ml) and dried at 50° C. under 65 mm Hg vacuum for two hours to give crystalline lorazepam (85 g, 90%)
Name
Lorazepam ethanol
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
lorazepam
Yield
90%

Synthesis routes and methods IV

Procedure details

Lorazepam methanol solvate (100 g) was suspended in ethyl acetate (400 ml). The suspension was heated to 60° C. for one hour with rapid stirring and then cooled to 15° C. The suspension was filtered to recover the lorazepam crystals. The crystals were washed with ethyl acetate (50 ml) and dried at 50° C. under 65 mm Hg vacuum for two hours to give crystalline lorazepam (85 g, 80%).
Name
Lorazepam methanol
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
lorazepam
Yield
80%
Customer
Q & A

Q1: Why is Lorazepam-D4 used as an internal standard for Lorazepam analysis?

A1: this compound is a deuterated analog of Lorazepam, meaning it possesses the same chemical structure with the exception of four hydrogen atoms replaced by deuterium (heavy hydrogen) atoms. This isotopic substitution doesn't significantly alter its chemical behavior but results in a different mass-to-charge ratio detectable by mass spectrometry. [, ]

    Q2: What analytical methods utilize this compound for Lorazepam quantification?

    A2: The provided research highlights the use of this compound in gas chromatography-mass spectrometry (GC-MS) for Lorazepam quantification. [, ] In this technique, Lorazepam and this compound are extracted from the biological sample (e.g., urine, hair), derivatized if necessary, separated based on their chemical properties in the gas chromatograph, and finally detected and quantified by the mass spectrometer based on their unique mass-to-charge ratios.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.